![molecular formula C20H18ClF3N4O4 B2767050 {8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone CAS No. 338761-08-3](/img/structure/B2767050.png)

{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

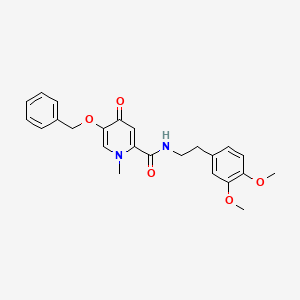

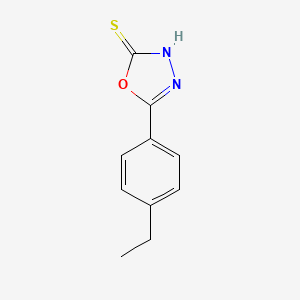

The compound “8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone” is a chemical compound . It is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) as a chemical intermediate . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a spiro configuration and a trifluoromethyl group attached to a pyridine ring .Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Cyclopropenone Oximes and Isocyanates

Cyclopropenone oximes, when reacted with alkyl and aryl isocyanates, yield 1:2 addition products like 4,6-diazaspiro[2.3]hexenones. These reactions suggest a potential avenue for synthesizing spiro compounds and related structures, which might be analogous to the specified chemical. Such spiro compounds are of interest for their structural and potentially bioactive properties (H. Yoshida et al., 1988).

Structural Characterization in Drug Synthesis

The structural characterization of related compounds, such as during the synthesis of benzothiazinone derivatives for anti-tuberculosis drugs, underscores the importance of detailed molecular understanding in developing new pharmaceuticals. This research emphasizes the role of chemical analysis in drug development, potentially relevant to the synthesis and application of the specified compound (Tamira Eckhardt et al., 2020).

Novel Pyrazoline Derivatives

Research into novel pyrazoline derivatives for their anti-inflammatory and antibacterial properties illustrates the diverse potential applications of complex organic molecules in medicinal chemistry. Such studies highlight how specific molecular modifications can impact biological activity, relevant to understanding and utilizing the specified compound's properties (P. Ravula et al., 2016).

Mild Oxidation in Synthesis

The mild oxidation of diarylacetylenes to 1,2-diketones, yielding products like benzo[c]isoxazol-3-yl(4-nitrophenyl)methanone, showcases a method of synthesizing ketones from acetylenes. This method could be applicable to the synthesis of complex compounds, including the specified chemical, demonstrating the versatility of oxidation reactions in organic synthesis (Jean‐Ho Chu et al., 2009).

Interaction of 1H-Azoles With Nitrosochlorides

The interaction of 1H-azoles with nitrosochlorides leading to α-azolyl oximes of the adamantane series through a conjugated 1,4-addition is another example of the complex reactions used to synthesize novel compounds. This research could provide insights into synthetic strategies that might be relevant for producing the compound (P. Krasnikov et al., 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClF3N4O4/c21-16-11-14(20(22,23)24)12-25-17(16)26-7-5-19(6-8-26)27(9-10-32-19)18(29)13-1-3-15(4-2-13)28(30)31/h1-4,11-12H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVQIURIBVYXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)

![(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766978.png)

![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)

![N-(2-methoxy-5-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2766988.png)